molecular formula C8H9BrFNO B15316516 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Cat. No.: B15316516
M. Wt: 234.07 g/mol
InChI Key: LKWDLMLGGNIHLA-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes an amino group, a bromo group, and a fluoro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol typically involves the following steps:

  • Bromination: The starting material, 2-(2-fluorophenyl)ethan-1-ol, undergoes bromination to introduce the bromo group at the 2-position of the phenyl ring.

  • Amination: The brominated compound is then subjected to amination to introduce the amino group at the 2-position of the ethan-1-ol moiety.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The bromo and fluoro groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro-2-(2-bromo-4-fluorophenyl)ethan-1-ol

  • Reduction: Amine-2-(2-bromo-4-fluorophenyl)ethan-1-ol

  • Substitution: Various substituted phenyl compounds

Scientific Research Applications

2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.

  • Medicine: It could be explored for its therapeutic potential in treating various diseases.

  • Industry: It can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the bromo and fluoro groups can influence the compound's reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

  • 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol

  • 2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol

  • 2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-ol

Uniqueness: 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

2-amino-2-(2-bromo-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2

InChI Key

LKWDLMLGGNIHLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(CO)N

Origin of Product

United States

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